molecular formula C25H20N6O2S B1669813 Dapagliflozin propanediol CAS No. 960404-48-2

Dapagliflozin propanediol

Cat. No. B1669813
M. Wt: 503 g/mol
InChI Key: XGKULQQVQWCASY-UHFFFAOYSA-N
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Description

Dapagliflozin propanediol is an anti-diabetic drug belonging to the class of sodium-glucose co-transporter 2 (SGLT2) inhibitors. It is used to improve glycemic control in adults with type 2 diabetes mellitus (T2DM). It works by reducing the amount of glucose absorbed from the intestine and increasing the amount of glucose excreted in the urine. It has been approved by the US Food and Drug Administration (FDA) and is available in tablet form.

Scientific research applications

Cardiovascular BenefitsResearch suggests dapagliflozin may offer cardiovascular protection. Studies have demonstrated its efficacy in reducing hospitalization rates for heart failure and potentially lowering cardiovascular mortality in patients with type 2 diabetes. This effect is thought to stem from its ability to improve cardiac function, reduce arterial stiffness, and possibly exert beneficial effects on heart failure symptoms, even in patients without diabetes (Sattar et al., 2016; Saleem, 2017).

Renal Protective EffectsDapagliflozin's impact on renal health has also been a focus, with evidence suggesting it may slow the progression of kidney disease in patients with type 2 diabetes. This renal protection might be attributed to its effects on reducing intraglomerular pressure and improving renal hemodynamics, thus offering a promising approach for managing chronic kidney disease in diabetic patients (Uthman et al., 2018).

Metabolic BenefitsBeyond glycemic control, dapagliflozin has shown potential in addressing various metabolic issues. Studies indicate it can aid in weight reduction and improve body composition by promoting fat oxidation and reducing visceral fat. These effects contribute to its broader therapeutic profile, making it a valuable option for patients with type 2 diabetes and obesity or metabolic syndrome (Briasoulis et al., 2018).

Safety and EfficacyLong-term studies have affirmed dapagliflozin's efficacy and safety, with sustained benefits in glycemic control, blood pressure reduction, and weight management observed over extended periods. Its favorable safety profile, particularly the low risk of hypoglycemia and manageable side effects, underscores its suitability for long-term management of type 2 diabetes and associated conditions (Jabbour, 2017).

properties

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClO6.C3H8O2.H2O/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;1-3(5)2-4;/h3-8,10,17-21,23-26H,2,9,11H2,1H3;3-5H,2H2,1H3;1H2/t17-,18-,19+,20-,21+;3-;/m10./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOADIQFWSVMMRJ-UPGAGZFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.CC(CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl.C[C@@H](CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35ClO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00914678
Record name Dapagliflozin propanediol monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00914678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dapagliflozin Propanediol

CAS RN

960404-48-2
Record name (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol (S)-propane-1,2-diol (1:1) monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=960404-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dapagliflozin propanediol [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960404482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dapagliflozin propanediol monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00914678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAPAGLIFLOZIN PROPANEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/887K2391VH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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